For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Hexyl 2-methylbutanoate
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical protocols for Hexyl 2-methylbutanoate. This ester is primarily utilized as a fragrance and flavoring agent, valued for its characteristic fruity and green aroma.
Chemical Structure and Identification
Hexyl 2-methylbutanoate is a fatty acid ester with a branched-chain acidic component and a straight-chain alcohol component.[1] Its unique structure contributes to its distinct organoleptic properties.
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C1 [label="CH₃", fontcolor="#202124"];
C2 [label="CH₂", fontcolor="#202124"];
C3 [label="CH", fontcolor="#202124"];
C4 [label="CH₃", fontcolor="#202124"];
C5 [label="C", fontcolor="#202124"];
O1 [label="O", fontcolor="#EA4335"];
O2 [label="O", fontcolor="#EA4335"];
C6 [label="CH₂", fontcolor="#202124"];
C7 [label="CH₂", fontcolor="#202124"];
C8 [label="CH₂", fontcolor="#202124"];
C9 [label="CH₂", fontcolor="#202124"];
C10 [label="CH₂", fontcolor="#202124"];
C11 [label="CH₃", fontcolor="#202124"];
C1 -- C2;
C2 -- C3;
C3 -- C4;
C3 -- C5;
C5 -- O1 [label=""];
C5 -- O2 [style=double];
O1 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- C9;
C9 -- C10;
C10 -- C11;
}
Caption: General workflow for the synthesis and purification of Hexyl 2-methylbutanoate.
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the identification and quantification of volatile compounds like Hexyl 2-methylbutanoate. The following is a general protocol that can be adapted for specific instrumentation and sample matrices.[2]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for flavor and fragrance analysis (e.g., DB-5, HP-5MS).[3]
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the sample concentration.
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.[4]
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for identification, or selected ion monitoring (SIM) for quantification.
Sample Preparation:
For analysis of Hexyl 2-methylbutanoate in a complex matrix (e.g., food, beverage, or biological sample), a sample preparation step such as solid-phase microextraction (SPME) may be employed to extract and concentrate the analyte.[2]
Spectroscopic Data
Table 3: Spectroscopic Data Summary
Technique Key Features and Observations ¹H NMR Data available, typically showing characteristic signals for the hexyl and 2-methylbutanoyl moieties.[4] ¹³C NMR Data available, showing distinct resonances for the eleven carbon atoms in the molecule.[4] Mass Spec (EI) Key fragments often observed at m/z = 103 (McLafferty rearrangement product of the ester), 85, 57, and 43.[4] IR A strong characteristic absorption band for the C=O stretch of the ester group is expected around 1735-1750 cm⁻¹.[4]
Biological Activity and Signaling Pathways
The primary biological activity of Hexyl 2-methylbutanoate is its interaction with olfactory receptors, leading to the perception of its characteristic fruity and green aroma. Esters are a large class of volatile organic compounds that are common components of natural fruit aromas.[5][6]
While a specific signaling pathway for Hexyl 2-methylbutanoate is not detailed in the available literature, the general mechanism of olfactory signal transduction for odorants is well-established.[7][8] The process begins with the binding of the odorant molecule to an olfactory receptor, a G-protein coupled receptor (GPCR), located on the cilia of olfactory receptor neurons in the nasal epithelium.[7][8] This binding event initiates an intracellular signaling cascade.
```dot
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Odorant [label="Hexyl 2-methylbutanoate\n(Odorant)"];
OR [label="Olfactory Receptor\n(GPCR)"];
G_Protein [label="G-protein (Gαolf)\nActivation"];
AC [label="Adenylate Cyclase\nActivation"];
cAMP [label="ATP to cAMP"];
Ion_Channel [label="cAMP-gated\nIon Channel Opening"];
Depolarization [label="Cation Influx\n(Na⁺, Ca²⁺)"];
Signal [label="Action Potential\nGeneration"];
Brain [label="Signal to Brain\n(Odor Perception)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Odorant -> OR [label="Binds"];
OR -> G_Protein;
G_Protein -> AC;
AC -> cAMP;
cAMP -> Ion_Channel;
Ion_Channel -> Depolarization;
Depolarization -> Signal;
Signal -> Brain;
}
References
- 1. spectrabase.com [spectrabase.com]
- 2. benchchem.com [benchchem.com]
- 3. Butanoic acid, 2-methyl-, hexyl ester [webbook.nist.gov]
- 4. Hexyl 2-methylbutyrate | C11H22O2 | CID 24838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. imbibeinc.com [imbibeinc.com]
- 6. Esters | Research Starters | EBSCO Research [ebsco.com]
- 7. Reactome | Olfactory Signaling Pathway [reactome.org]
- 8. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
